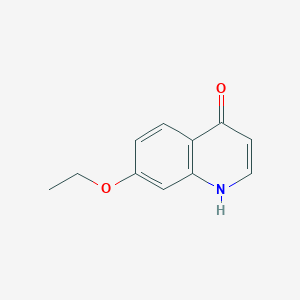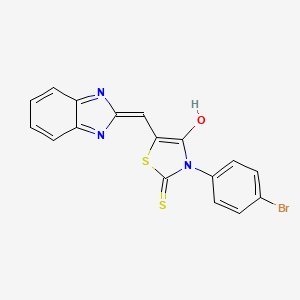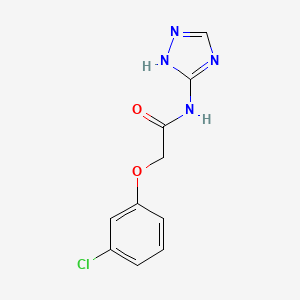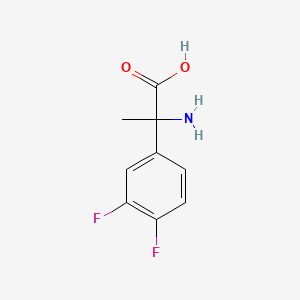![molecular formula C19H19N3O3S2 B12118559 4-amino-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide](/img/structure/B12118559.png)
4-amino-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Este compuesto es un miembro fascinante de la familia de los tiazoles. Su estructura química comprende un anillo de tiazol con un grupo amino, un grupo metoxifenil y una funcionalidad carboxamida. Los tiazoles son conocidos por sus diversas actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas Sintéticas:: Una ruta sintética notable implica la condensación multicomponente en un solo paso de aldehídos aromáticos con acetoacetato de etilo, malononitrilo e hidrato de hidracina. Esta reacción ocurre en condiciones sin disolvente a 80 °C, utilizando cloruro de aluminio de imidazolio disulfónico como catalizador dual y heterogéneo . El mecanismo de reacción detallado y los intermediarios serían un área interesante para futuras investigaciones.
Producción Industrial:: Si bien los métodos de producción a escala industrial pueden variar, la ruta sintética mencionada anteriormente proporciona un enfoque verde y eficiente para obtener este compuesto.
Análisis De Reacciones Químicas
Reacciones::
Reacciones de Condensación: El compuesto sufre reacciones de condensación, formando el sistema de anillo pirano[2,3-c]pirazol.
Reacciones del Grupo Ciano: El grupo ciano puede participar en varias transformaciones, como adiciones o sustituciones nucleofílicas.
Aldehídos Aromáticos: Utilizados como materiales de partida.
Acetoacetato de Etilo: Proporciona la porción de acetoacetato.
Malononitrilo: Contribuye al grupo ciano.
Hidrato de Hidracina: Esencial para la formación del anillo.
Productos Principales:: El producto principal es el 6-amino-4-(4-metoxifenil)-5-ciano-3-metil-1-fenil-1,4-dihidropirano[2,3-c]pirazol.
Aplicaciones Científicas De Investigación
Química::
Bloques de Construcción: Los investigadores utilizan este compuesto como un bloque de construcción para diseñar nuevas estructuras heterocíclicas.
Catálisis: Puede servir como un ligando o catalizador en reacciones catalizadas por metales de transición.
Propiedades Antimicrobianas: Investigar su potencial como agente antimicrobiano.
Actividad Anticancerígena: Explorar sus efectos en líneas celulares cancerosas.
Inhibición Enzimática: Estudiar su interacción con las enzimas.
Fármacos: Evaluar su idoneidad como candidato a fármaco.
Agroquímicos: Evaluar sus propiedades pesticidas o herbicidas.
Mecanismo De Acción
El mecanismo exacto sigue siendo un área activa de investigación. Probablemente implique interacciones con objetivos o vías moleculares específicas, impactando los procesos celulares.
Comparación Con Compuestos Similares
Si bien no tengo una lista directa de compuestos similares, los investigadores a menudo lo comparan con tiazoles relacionados, enfatizando sus características estructurales únicas.
Propiedades
Fórmula molecular |
C19H19N3O3S2 |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
4-amino-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O3S2/c1-24-14-7-3-12(4-8-14)11-21-18(23)16-17(20)22(19(26)27-16)13-5-9-15(25-2)10-6-13/h3-10H,11,20H2,1-2H3,(H,21,23) |
Clave InChI |
QIEMTSZIFPFOMP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNC(=O)C2=C(N(C(=S)S2)C3=CC=C(C=C3)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone](/img/structure/B12118514.png)








